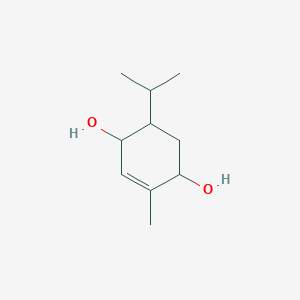

p-Menth-1-en-3,6-diol

Übersicht

Beschreibung

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol is a natural product found in Ligularia tongolensis, Boswellia sacra, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Biotransformation in Mikroorganismen und Insekten

Die Verbindung wird im enzymatischen System von Bakterien, Pilzen und Insekten verwendet, um kleine Moleküle wie Monoterpene umzuwandeln . Der wichtigste Vorteil dieser Art von Reaktion ist die Möglichkeit, Derivate zu erhalten, die mit Standardmethoden der organischen Synthese nicht oder nur mit sehr hohen Kosten erhältlich sind .

Grüne Chemie

Dieser Prozess eliminiert giftige oder unerwünschte chemische Abfälle und ist daher umweltfreundlich .

Herstellung von Derivaten

Als Ergebnis der Biotransformation wurden zwei Produkte erhalten, nämlich p-Menth-1-en-7,8-diol (26,7 %) und 8-Hydroxy-p-menth-1-en-7-carbonsäure (57,6 %) . Dies zeigt, dass die Verbindung zur Herstellung anderer nützlicher Verbindungen verwendet werden kann.

Asymmetrische Synthese

Die Verbindung wurde in der asymmetrischen Synthese beider Enantiomere von trans-p-Menth-3-en-1,2,8-triol verwendet, einem natürlich vorkommenden Alkohol, der aus verschiedenen Kräuterpflanzen isoliert wurde . Dieser Prozess verwendet die Sharpless-asymmetrische Dihydroxylierung als Schlüsselschritt .

Forschung und Entwicklung

Die Verbindung wird für wissenschaftliche Forschung oder als Standard in Laboren verwendet . Dies zeigt seine Bedeutung im Bereich der wissenschaftlichen Forschung und Entwicklung.

Schädlingsbekämpfung

Die Verbindung wurde in semiochemischen Lockstoffen in Fangsystemen zur Früherkennung von Schädlingen verwendet . Dies zeigt seine potenzielle Anwendung in der Schädlingsbekämpfung.

Wirkmechanismus

Mode of Action

It is known that the compound has antioxidant properties . This suggests that it may interact with its targets to prevent oxidative reactions, thereby extending the shelf life of products .

Biochemical Pathways

Its antioxidant properties suggest that it may influence pathways related to oxidative stress and cellular damage .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is soluble in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.

Result of Action

Its antioxidant properties suggest that it may protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Menth-1-ene-3,6-diol. For example, its antioxidant properties may be more effective in environments with high levels of oxidative stress . Additionally, its solubility in water and organic solvents suggests that it may be stable in a variety of environments .

Biochemische Analyse

Biochemical Properties

It is known that this compound can undergo biotransformation, resulting in two products: p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .

Molecular Mechanism

It is known that this compound can undergo enzymatic transformations in the system of bacteria, fungi, and insects

Biologische Aktivität

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol, also known by its chemical identifier CAS No. 4031-55-4, is a natural compound found in various plants, including Ligularia tongolensis and Boswellia sacra. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol belongs to a class of compounds known as cyclohexenediols. Its molecular formula is , and it exhibits a unique structure that contributes to its biological activity. The presence of hydroxyl groups in its structure allows for various interactions with biological targets.

The biological activity of 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol can be attributed to its ability to interact with multiple biological targets:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for different pathogens have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

- Anticancer Potential : Preliminary studies suggest that 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol may induce apoptosis in cancer cells through mechanisms that involve cell cycle arrest and activation of apoptotic pathways.

Biological Activity Data

The following table summarizes key findings on the biological activity of 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol:

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various natural compounds, 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol was isolated from Ligularia tongolensis. It demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent effects at relatively low concentrations .

- Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory effects revealed that 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol could inhibit the production of pro-inflammatory cytokines in human macrophages. This suggests potential therapeutic applications in inflammatory diseases .

- Cancer Cell Studies : In vitro studies on HeLa cells showed that treatment with 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol resulted in significant cytotoxicity and apoptosis induction. The IC50 value was determined to be approximately 25 µM, indicating its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBGVXOFDWUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different isomeric forms of p-menth-1-ene-3,6-diol identified in the research?

A1: Researchers have identified three isomers of p-menth-1-ene-3,6-diol with distinct melting points: 165°C, 54°C, and a newly discovered isomer with a melting point of 112°C [, ]. The isomer with a melting point of 112°C was found in Eucalyptus dives residues and synthesized through the oxidation of (-)-α-phellandrene with peracetic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.